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Abstract

Noxiptiline, also known by trade names such as Agedal, Elronon, and Nogedal, is a tricyclic
antidepressant (TCA) developed in the 1960s and introduced for the treatment of depression in
Europe in the 1970s.[1][2] As a member of the dibenzoxepine class of compounds, its primary
mechanism of action is the inhibition of serotonin and norepinephrine reuptake.[1][3] Like other
TCAs, it also exhibits antagonistic activity at various neurotransmitter receptors, contributing to
both its therapeutic effects and its side-effect profile.[1][4] This technical guide provides a
comprehensive overview of the discovery, development, and pharmacological profile of
Noxiptiline, including its synthesis, mechanism of action, and clinical findings. Due to the age
of the compound, some quantitative data, such as specific receptor binding affinities and
detailed human pharmacokinetic parameters, are not readily available in publicly accessible
literature. This guide synthesizes the known information and contextualizes it within the broader
class of tricyclic antidepressants.

Discovery and Development History

Noxiptiline emerged during the "golden age" of psychopharmacology in the 1960s, a period
that saw the discovery and development of the major classes of antidepressant medications.[4]
Developed by researchers at Bayer AG, as indicated by patent filings, Noxiptiline was one of
several tricyclic structures investigated for antidepressant properties.[1] It was introduced into
European markets in the 1970s as a treatment for major depressive disorder.[1] Clinical studies
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from that era, including a notable comparative trial against amitriptyline, suggested that
Noxiptiline might offer a faster onset of action, a significant clinical consideration.
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Figure 1: Noxiptiline Development Timeline

Chemical Synthesis

The synthesis of Noxiptiline proceeds from the tricyclic ketone, dibenzosuberenone. The
process involves two primary chemical transformations: the formation of a ketoxime, followed
by a base-catalyzed alkylation.

Synthesis Workflow

The synthesis can be summarized as follows:

e Oxime Formation: Dibenzosuberenone is reacted with hydroxylamine to form the
corresponding ketoxime.

» Alkylation: The resulting ketoxime is then alkylated using 2-dimethylaminoethyl chloride in
the presence of a base to yield Noxiptiline.[1]
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Figure 2: Noxiptiline Synthesis Workflow

Experimental Protocol

A detailed experimental protocol with specific molar ratios, solvents, reaction conditions, and
yields is not described in readily available scientific literature. The synthesis is outlined in U.S.
Patent 3,963,778, assigned to Bayer AG, which provides the foundational methodology.[1] The
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general procedure involves the reaction of the ketone with hydroxylamine hydrochloride,
followed by alkylation of the resulting oxime with the appropriate aminoalkyl halide in the
presence of a suitable base, such as an alkali metal alkoxide.

Pharmacology
Mechanism of Action

Noxiptiline's primary antidepressant effect is believed to be mediated by its ability to block the
reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from
the synaptic cleft.[1][4] By inhibiting the Norepinephrine Transporter (NET) and the Serotonin
Transporter (SERT), Noxiptiline increases the synaptic concentration of these
neurotransmitters, enhancing neurotransmission. Additionally, like other TCAs, Noxiptiline
interacts with a variety of other receptors, which contributes to its side-effect profile. These
include antagonism of muscarinic M1 acetylcholine receptors (anticholinergic effects),
histamine H1 receptors (sedative effects), and al-adrenergic receptors (orthostatic
hypotension).[4]

Figure 3: Noxiptiline Mechanism of Action

Pharmacodynamics

The table below summarizes the known pharmacodynamic targets of Noxiptiline. Specific
guantitative binding affinity data (e.g., Ki or IC50 values) are not well-documented in the
accessible literature.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1212449?utm_src=pdf-body
https://www.benchchem.com/product/b1212449
https://synapse.patsnap.com/article/what-is-noxiptiline-hydrochloride-used-for
https://www.benchchem.com/product/b1212449?utm_src=pdf-body
https://www.benchchem.com/product/b1212449?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-noxiptiline-hydrochloride-used-for
https://www.benchchem.com/product/b1212449?utm_src=pdf-body
https://www.benchchem.com/product/b1212449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Associated Clinical Quantitative Data

Target Action .
Effect (Ki)
Primary Targets
Serotonin Transporter o ) )
Reuptake Inhibition Antidepressant Data not available
(SERT)
Norepinephrine o ] ]
Reuptake Inhibition Antidepressant Data not available
Transporter (NET)
Secondary Targets
Histamine H1 ) ) ) ] )
Antagonism Sedation, Weight Gain  Data not available
Receptor
Anticholinergic effects
Muscarinic M1 ) (dry mouth, )
Antagonism o Data not available
Receptor constipation, blurred
vision)
) Orthostatic
ol-Adrenergic ) ) ]
Antagonism hypotension, Data not available
Receptor o
Dizziness
Pharmacokinetics

Specific pharmacokinetic parameters for Noxiptiline in humans are not well-documented. As a
lipophilic tricyclic compound, it is expected to be well-absorbed orally, undergo extensive
hepatic metabolism (likely via the cytochrome P450 system), and exhibit a large volume of
distribution and high protein binding, similar to other TCAs. The table below provides typical
values for the comparator TCA, amitriptyline, to offer context.
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Amitriptyline (for

Parameter Noxiptiline .
comparison)

Absorption

Bioavailability Data not available 30-60%

Tmax (Time to Peak Plasma

Conc,) Data not available 2-12 hours

Distribution

Protein Binding Data not available ~95%

Metabolism

Primary Route Hepatic (Presumed) Hepatic (CYP2D6, CYP2C19)
Elimination

Half-life (t1/2) Data not available 10-28 hours

Clinical Efficacy and Safety

Noxiptiline was established as an effective antidepressant, with at least one study suggesting
it rivaled the efficacy of amitriptyline, a widely used TCA.[1]

Comparative Clinical Trial Data

A key clinical study was a double-blind, multi-center trial comparing Noxiptiline with
amitriptyline in hospitalized patients with depression. The findings from the abstract of this
study are summarized below.
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Study Design Patient Population Key Findings

- Onset of Action: After
one week of
treatment, Noxiptiline
showed a statistically
significant better effect
than amitriptyline.-

Later Efficacy: No

o Double-blind, Hospitalized patients significant differences
Lingjaerde O, et al. ) ] ] ] ) ]
(1075) randomized, multi- with primary in overall efficacy
center depressive iliness were observed after 2,

3, and 6 weeks of
treatment.- Symptom
Profile: No significant
difference in effect on
any single symptom or
type of depression

was found.

Note: Data is based on the published abstract of the study. Detailed quantitative outcomes
(e.g., depression scale score changes, p-values, and specific adverse event frequencies) were
not available in the abstract.

Safety and Tolerability

The side-effect profile of Noxiptiline is consistent with that of other tricyclic antidepressants
and is largely predictable from its pharmacodynamic actions at various receptors.

Common Adverse Effects:[4]

¢ Anticholinergic: Dry mouth, constipation, urinary retention, blurred vision.
o Cardiovascular: Orthostatic hypotension, dizziness, tachycardia.

o Central Nervous System: Drowsiness, sedation.

Serious Adverse Effects:
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o As with other TCAs, there is a risk of more severe cardiovascular effects, such as
arrhythmias, especially in overdose.[4]

» Concomitant use with Monoamine Oxidase Inhibitors (MAOIS) is contraindicated due to the
risk of serotonin syndrome and hypertensive crisis.[4]

Conclusion

Noxiptiline represents a classic example of a second-generation tricyclic antidepressant
developed during a highly productive era of psychopharmacological research. Its history
underscores the therapeutic focus of the time on modulating monoamine neurotransmitter
systems. While its clinical efficacy was considered comparable to that of standard treatments
like amitriptyline, and it possibly offered a faster onset of action, its use appears to have
declined, and it is not widely available today. The limited availability of detailed, modern
guantitative pharmacological and pharmacokinetic data in the public domain reflects its status
as an older, less commonly used medication. Nevertheless, understanding the discovery and
development history of compounds like Noxiptiline provides valuable context for modern drug
discovery efforts in neuropsychopharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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